8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
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Overview
Description
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Scientific Research Applications
Bronchodilatory Applications
One significant application of related compounds in scientific research involves their potential as bronchodilators. A study demonstrated the effectiveness of a similar compound in blocking exercise-induced reduction in FEV1 (forced expiratory volume in 1 second), highlighting its potential utility in treating conditions such as asthma and other respiratory disorders without delving into specific drug use or dosage details (Cho et al., 1981).
Toxicological Research
Research has also delved into the toxicological profile of benzylpiperazine derivatives, examining their potential to cause severe adverse effects in cases of overdose or interaction with other substances. This line of investigation aims to understand the mechanisms behind these reactions, contributing to safer drug design and use (Gee et al., 2010).
Urolithiasis and Purine Metabolism
Studies on methylated purines, which are structurally related to the provided compound, have explored their role in urinary stone formation. This research contributes to our understanding of urolithiasis pathogenesis and potential therapeutic approaches, emphasizing the biochemical pathways involved in purine metabolism and excretion without focusing on clinical drug applications (Safranow & Machoy, 2005).
Neuroprotective Research
Explorations into caffeine and A2A adenosine receptor inactivation offer insights into neuroprotection, particularly in the context of Parkinson's disease. This research demonstrates how related compounds could potentially mitigate dopaminergic deficits characteristic of neurodegenerative diseases, steering clear of direct therapeutic applications and focusing on the underlying biochemical mechanisms (Chen et al., 2001).
Environmental and Endocrine Disruptor Studies
The presence and effects of UV filters and parabens in human tissues, such as the placenta, have been studied to assess environmental exposure and potential endocrine-disrupting effects. This research is crucial for understanding how everyday chemicals, including those structurally related to the provided compound, impact human health from an environmental perspective, without focusing on their use as drugs (Valle-Sistac et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is the muscarinic acetylcholine receptors (mAChRs) of the M2 subtype . These receptors are key regulators of the contractile function of the gastrointestinal tract walls .
Mode of Action
The compound this compound interacts with its target, the M2 subtype of mAChRs, to activate the contractile activity of intestinal smooth muscles . This interaction results in an increase in the amplitude of acetylcholine-induced contractions .
Biochemical Pathways
The compound this compound affects the cholinergic pathway. By binding to the M2 subtype of mAChRs, it influences the downstream effects of this pathway, leading to increased contractile activity of the intestinal smooth muscles .
Result of Action
The result of the action of this compound is a significant activation of the functional activity of colonic smooth muscle. This is observed as an increase in the force and frequency of spontaneous contractions, as well as their mechanokinetic parameters .
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-17(2)14-29-19(24-21-20(29)22(30)26(4)23(31)25(21)3)16-28-12-10-27(11-13-28)15-18-8-6-5-7-9-18/h5-9,17H,10-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHNPMRMVPAKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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